![molecular formula C18H27NO6 B13855279 N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester is a complex organic compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a methyl ester group. These functional groups contribute to its stability and reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine using the Boc group. This is followed by methylation of the hydroxyl group and the carboxyl group to form the methyl ester. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like di-tert-butyl dicarbonate (Boc2O) and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amine derivatives.
科学研究应用
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing selective reactions to occur at other functional groups. The methoxy and methyl ester groups enhance its solubility and reactivity in organic solvents. These properties make it a versatile compound in various chemical reactions and applications.
相似化合物的比较
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester
- N-[(1,1-Dimethylethoxy)carbonyl]glycine Methyl Ester
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where selective reactions and high yields are essential.
属性
分子式 |
C18H27NO6 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
methyl (2S)-3-(3,4-dimethoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C18H27NO6/c1-18(2,3)25-17(21)19(4)13(16(20)24-7)10-12-8-9-14(22-5)15(11-12)23-6/h8-9,11,13H,10H2,1-7H3/t13-/m0/s1 |
InChI 键 |
MNQCKZKSMKIXRN-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


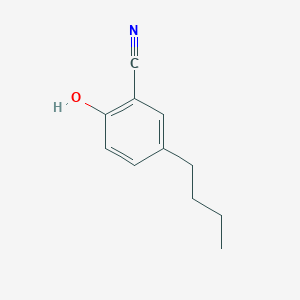
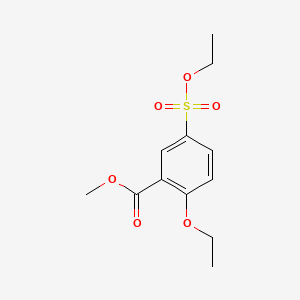
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)
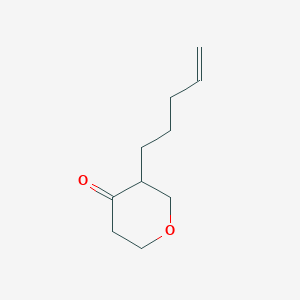
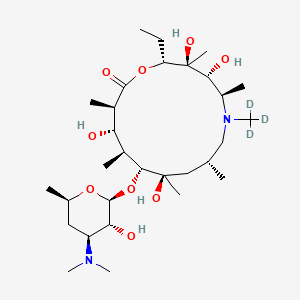
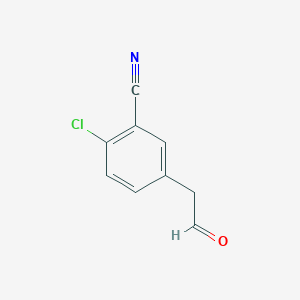
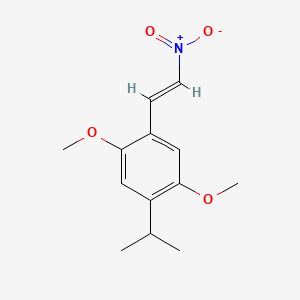


![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)



